![molecular formula C10H17N3O2 B14287370 3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate CAS No. 115019-26-6](/img/structure/B14287370.png)
3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate is a chemical compound known for its unique structure and properties It is a diazonium compound, which means it contains a diazonium group (-N₂⁺) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate typically involves the diazotization of an amine precursor. The process generally includes the following steps:
Formation of the Amine Precursor: The starting material, usually a secondary amine such as diisopropylamine, is prepared through standard amine synthesis methods.
Diazotization Reaction: The amine precursor is treated with nitrous acid (HNO₂) under acidic conditions to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or stannous chloride (SnCl₂) are used under mild conditions.
Major Products Formed
Substitution Reactions: Halogenated compounds, hydroxylated compounds, or substituted amines.
Coupling Reactions: Azo compounds with vibrant colors, used in dyes and pigments.
Reduction Reactions: Secondary amines.
Scientific Research Applications
3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of azo dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate involves the reactivity of the diazonium group. The diazonium ion is highly electrophilic and can react with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in substitution and coupling reactions, where the diazonium group is replaced or coupled with other functional groups.
Comparison with Similar Compounds
Similar Compounds
Diisopropylamine: A secondary amine used as a precursor in the synthesis of the target compound.
Azo Compounds: Formed through coupling reactions with diazonium compounds, known for their vibrant colors and use in dyes.
Other Diazonium Compounds: Similar in structure but may have different substituents, affecting their reactivity and applications.
Uniqueness
3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate is unique due to its specific structure, which combines a diazonium group with a diisopropylamino moiety
Properties
CAS No. |
115019-26-6 |
|---|---|
Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-diazo-3-oxo-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C10H17N3O2/c1-6(2)13(7(3)4)10(15)9(12-11)8(5)14/h6-7H,1-5H3 |
InChI Key |
DPJIESFRXWNTPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(=[N+]=[N-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(Dioctadecylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14287287.png)
![(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde](/img/structure/B14287293.png)
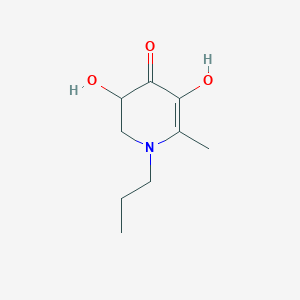
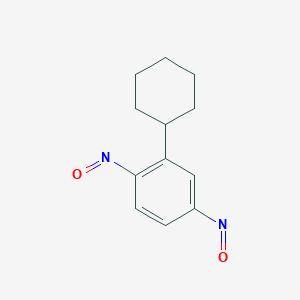
![Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14287310.png)
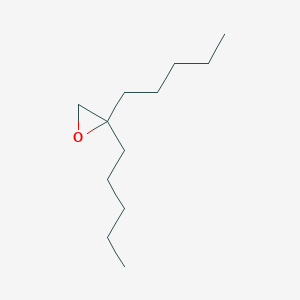
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)
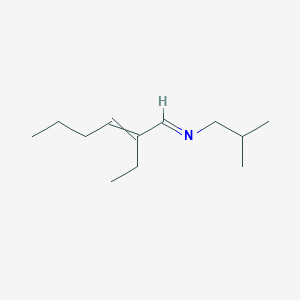
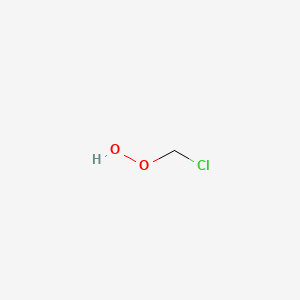
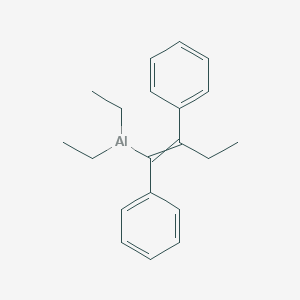
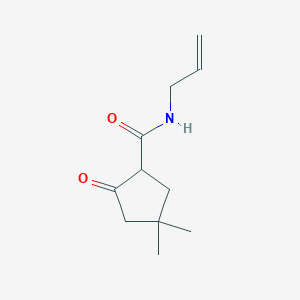

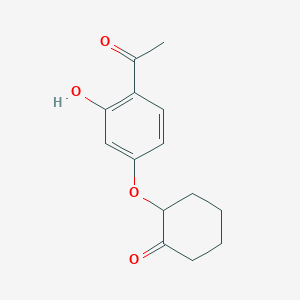
![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)
